molecular formula C9H9NO5 B14086167 Methyl 2-(2-hydroxy-5-nitrophenyl)acetate

Methyl 2-(2-hydroxy-5-nitrophenyl)acetate

Cat. No.: B14086167
M. Wt: 211.17 g/mol
InChI Key: XJASWUDUGKTJKT-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxy-5-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenylacetic acid and contains both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-hydroxy-5-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-hydroxy-5-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxy-5-nitrophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxy-5-nitrophenyl)acetone

    Reduction: Formation of methyl 2-(2-hydroxy-5-aminophenyl)acetate

    Substitution: Formation of various substituted esters depending on the nucleophile used

Scientific Research Applications

Methyl 2-(2-hydroxy-5-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxy-5-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(4-nitrophenyl)acetate
  • 2-Methyl-5-nitrophenol
  • 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile

Uniqueness

Methyl 2-(2-hydroxy-5-nitrophenyl)acetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both hydroxyl and nitro groups in the ortho position relative to each other can lead to distinct chemical behavior compared to similar compounds with different functional group arrangements.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry and other fields.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 2-(2-hydroxy-5-nitrophenyl)acetate

InChI

InChI=1S/C9H9NO5/c1-15-9(12)5-6-4-7(10(13)14)2-3-8(6)11/h2-4,11H,5H2,1H3

InChI Key

XJASWUDUGKTJKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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